molecular formula C24H19Cl3N4O B2979497 1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea CAS No. 477713-90-9

1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea

Cat. No.: B2979497
CAS No.: 477713-90-9
M. Wt: 485.79
InChI Key: RCABHFCAGYIYCQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea (CAS: 477713-90-9) is a urea derivative featuring a pyrazole core substituted with a 2,4,6-trichlorophenyl group at the 1-position and a phenyl group at the 5-position. The urea moiety is linked to a 3,5-dimethylphenyl group, imparting distinct steric and electronic properties to the molecule .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N4O/c1-14-8-15(2)10-18(9-14)29-24(32)30-21-13-28-31(22(21)16-6-4-3-5-7-16)23-19(26)11-17(25)12-20(23)27/h3-13H,1-2H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABHFCAGYIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Substitution reactions: The pyrazole ring is then substituted with phenyl and trichlorophenyl groups using electrophilic aromatic substitution reactions.

    Urea linkage formation: The final step involves the reaction of the substituted pyrazole with 3,5-dimethylphenyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nitrating agents.

Major Products Formed:

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and substituents allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Notes on Limitations and Further Research

  • Data Gaps : The evidence lacks explicit data on the target compound’s biological activity, solubility, or thermal stability. Comparative studies using computational tools (e.g., Multiwfn ) or experimental assays are needed.
  • Synthetic Optimization : ’s high-temperature fusion method could inspire alternative routes for synthesizing the target compound, though halogenated aryl groups may require milder conditions.
  • Crystallography : Single-crystal diffraction studies of the target compound would clarify its packing arrangement and hydrogen-bonding networks, contrasting with the isostructural Compounds 4 and 5 .

Biological Activity

The compound 1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea (CAS: 477713-90-9) is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H19Cl3N4O
  • Molecular Weight : 485.79 g/mol
  • CAS Number : 477713-90-9

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related diaryl ureas demonstrated substantial antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The IC50 values for these compounds ranged from 2.39 μM to 3.90 μM, indicating strong activity comparable to established chemotherapeutics like sorafenib.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, the inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related pyrazole compounds, suggesting a potential pathway for immunosuppression and anticancer activity .

Antioxidant and Antimicrobial Activity

In addition to its anticancer properties, similar pyrazole derivatives have shown antioxidant and antimicrobial activities. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress and combat infections .

Study 1: Antiproliferative Activity Assessment

A comprehensive evaluation of various pyrazole derivatives, including those similar to our compound of interest, was conducted using the MTT assay. The results indicated that many derivatives exhibited significant antiproliferative effects on multiple cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundA5492.39
Similar DerivativeHCT-1163.90

These findings underscore the potential of this class of compounds as anticancer agents .

Study 2: Inhibition of DHODH

The inhibition of DHODH was confirmed through various in vitro assays involving enzymatic tests and cell-based assays for viral replication. This study highlighted the importance of such compounds in developing immunosuppressive agents and their potential application in treating conditions like rheumatoid arthritis and certain cancers .

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